
3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxymethyl group attached to a dihydropyridinone ring. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridinone precursor followed by the introduction of the amino and methoxymethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridinone derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The methoxymethyl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparación Con Compuestos Similares
- 3-Amino-5-bromo-1-methyl-1H-indazole
- Methyl 3-amino-5-bromo-2-methylbenzoate
- 3-Amino-5-bromo-1,4-dimethylpyridin-2(1H)-one
Comparison: Compared to these similar compounds, 3-Amino-5-bromo-1-(methoxymethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the methoxymethyl group, which can significantly alter its chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1-(methoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-4-10-2-5(8)7(11)6(9)3-10/h2-3H,4,9H2,1H3 |
Clave InChI |
MXKJCVHTMBRRBA-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=C(C(=O)C(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13158360.png)
![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
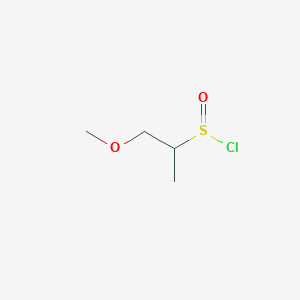
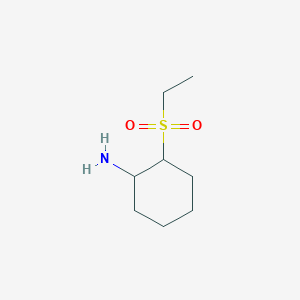
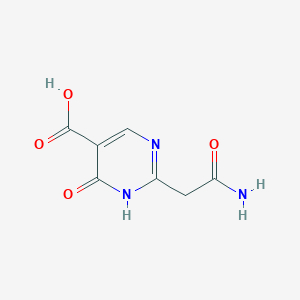
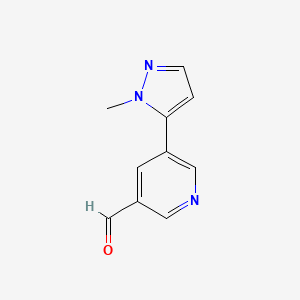
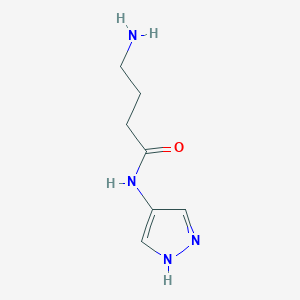
![1-[(3-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13158417.png)

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)
methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)
